Superior Biochemical Potency for FGFR2 vs. Key Pan-FGFR Inhibitors
Pemigatinib demonstrates greater biochemical potency for FGFR2 (IC50 = 0.5 nM) compared to the pan-FGFR inhibitors erdafitinib (IC50 = 2.5 nM) and futibatinib (IC50 = 1.4 nM) [1]. This increased potency at the molecular target may translate to enhanced target engagement and downstream pathway inhibition at lower concentrations.
| Evidence Dimension | In vitro kinase inhibition (IC50) against FGFR2 |
|---|---|
| Target Compound Data | IC50 = 0.5 nM |
| Comparator Or Baseline | Erdafitinib IC50 = 2.5 nM; Futibatinib IC50 = 1.4 nM |
| Quantified Difference | 5-fold more potent than erdafitinib; 2.8-fold more potent than futibatinib |
| Conditions | Biochemical assay with recombinant human FGFR2 kinase at Km ATP |
Why This Matters
Higher potency for the primary oncogenic driver (FGFR2 fusions in cholangiocarcinoma) is a key scientific selection criterion, as it may allow for a lower effective dose and potentially reduce off-target toxicity.
- [1] Facchinetti F, Hollebecque A, Bahleda R, et al. Facts and New Hopes on Selective FGFR Inhibitors in Solid Tumors. Clin Cancer Res. 2020;26(4):764-774. (Table 1) View Source
